7-methyl-4aH-quinazolin-4-one
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Overview
Description
7-Methyl-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a methyl group at the 7th position and a keto group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazolin-4-ones, including 7-methyl-4aH-quinazolin-4-one, typically involves the cyclization of 2-aminobenzamides with various reagents. One common method is the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst such as copper salts or bis-sulfonated ionic liquids . Another approach involves the use of isatoic anhydride as a starting material, which reacts with primary amines and cyclization reagents like isocyanides or orthoformates .
Industrial Production Methods: Industrial production of quinazolin-4-ones often employs metal-catalyzed reactions due to their efficiency and scalability. Copper-catalyzed reactions, for example, are widely used in the synthesis of these compounds . Additionally, mechanochemical approaches and solid-state melt reactions have been explored for the efficient production of quinazolin-4-ones .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Quinazolinone derivatives, including 7-methyl-4aH-quinazolin-4-one, have been investigated for their anticancer, anti-inflammatory, and antidiabetic properties
Mechanism of Action
The mechanism of action of 7-methyl-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence . The compound binds to the quorum sensing transcriptional regulator PqsR, disrupting the signaling pathway and preventing the expression of virulence factors .
Comparison with Similar Compounds
- **2
Quinazolin-4-one: The parent compound of the quinazolinone family.
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-methyl-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5,7H,1H3 |
InChI Key |
XAUSVJLHXZEMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NC(=O)C2C=C1 |
Origin of Product |
United States |
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